molecular formula C21H33NSn B2816116 4-(Tributylstannyl)isoquinoline CAS No. 215031-61-1

4-(Tributylstannyl)isoquinoline

Cat. No.: B2816116
CAS No.: 215031-61-1
M. Wt: 418.212
InChI Key: QFIZYTKOCOPTMS-UHFFFAOYSA-N
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Description

4-(Tributylstannyl)isoquinoline is an organotin derivative of isoquinoline, characterized by a tributylstannyl (-Sn(C₄H₉)₃) substituent at the 4-position of the heterocyclic ring. This compound is primarily utilized in cross-coupling reactions (e.g., Stille couplings) due to the stannyl group’s ability to act as a transmetalation agent, enabling the synthesis of complex organic frameworks . Its applications span medicinal chemistry, materials science, and catalysis. However, its reactivity and biological activity are influenced by the electronic and steric effects of the stannyl group and its position on the isoquinoline ring.

Properties

IUPAC Name

tributyl(isoquinolin-4-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-4,6-7H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIZYTKOCOPTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tributylstannyl)isoquinoline typically involves the reaction of isoquinoline derivatives with tributyltin reagents. One common method is the iodine-lithium exchange reaction, where 4-iodoisoquinoline is treated with tributyltin lithium in diethyl ether at low temperatures (around -78°C) to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Tributylstannyl)isoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.

    Oxidation Reactions: The isoquinoline ring can be oxidized under specific conditions to form N-oxides.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Electrophiles: For substitution reactions, common electrophiles include halogens and acyl chlorides.

    Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

    Substitution Products: Depending on the electrophile used, various substituted isoquinolines can be formed.

    Oxidation Products: Isoquinoline N-oxides are typical products of oxidation reactions.

    Coupling Products: Cross-coupling reactions yield biaryl compounds or other complex structures.

Scientific Research Applications

4-(Tributylstannyl)isoquinoline has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of isoquinoline-based drugs.

    Material Science: It is utilized in the preparation of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Tributylstannyl)isoquinoline largely depends on its use in chemical reactions. In substitution reactions, the tributylstannyl group acts as a leaving group, facilitating the introduction of other functional groups. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Comparison with Positional Isomers

1-(Tributylstannyl)isoquinoline

  • Structure: Tributylstannyl group at the 1-position of isoquinoline.
  • Molecular Weight : 418.20 g/mol (C₂₁H₃₃NSn) .
  • CAS No.: 884658-29-1.

8-(Tributylstannyl)isoquinoline

  • Structure : Tributylstannyl group at the 8-position.
  • Molecular Weight : 405.17 g/mol (C₂₀H₃₂NSn) .
  • CAS No.: 1245816-24-3.
  • Key Properties: Similar to the 1-isomer, the 8-position is sterically permissive in biological systems, making it a candidate for kinase inhibitors (e.g., CDK4/6) where bulky substituents are accommodated . Used in synthesizing anticoagulant agents; isoquinoline derivatives with nitrogen atoms in the heterocycle enhance anticoagulant activity compared to naphthalene analogs .

4-(Tributylstannyl)isoquinoline

  • Key Differentiators: The 4-position substituent is sterically and electronically disfavored in enzyme binding pockets, limiting its use in therapeutic agents targeting PRMT3 or CDKs . However, its electron-withdrawing stannyl group may stabilize transition states in Pd-catalyzed reactions, improving yields in cross-coupling syntheses compared to non-stannyl analogs .
Table 1: Comparison of Tributylstannyl Isoquinoline Isomers
Property 1-(Tributylstannyl)isoquinoline This compound 8-(Tributylstannyl)isoquinoline
Position 1 4 8
Molecular Weight 418.20 g/mol ~418 g/mol (estimated) 405.17 g/mol
CAS No. 884658-29-1 Not explicitly provided 1245816-24-3
Biological Tolerance High Low Moderate
Primary Application Drug design, catalysis Catalysis Anticoagulants, kinase inhibitors

Comparison with Other Tributylstannyl Heterocycles

2-Chloro-5-(tributylstannyl)thiazole

  • Structure : Tributylstannyl group on a thiazole ring.
  • CAS No.: 889672-73-5 .
  • Key Properties: Thiazole’s sulfur atom enhances electron-deficient character, increasing reactivity in Stille couplings compared to isoquinoline derivatives. Lacks the nitrogen-rich aromatic system of isoquinoline, reducing utility in medicinal chemistry but advantageous in materials science.

4-Methyl-5-(1,4-diazepan-1-ylsulfonyl)isoquinoline

  • Structure: Sulfonyl and methyl groups on isoquinoline.
  • Molecular Weight : 305.40 g/mol (C₁₅H₁₉N₃O₂S) .
  • Key Properties: Sulfonyl groups improve solubility and binding affinity for enzymes like CDK4 (IC₅₀ = 2 nM in related compounds) . Demonstrates that non-stannyl substituents at the 4-position can retain bioactivity, contrasting with steric limitations of stannyl groups .

Biological Activity

4-(Tributylstannyl)isoquinoline is an organotin compound that combines the structural characteristics of isoquinoline with a tributylstannyl group. This unique structure enhances its reactivity and solubility, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, summarizing key findings from recent research and studies.

Chemical Structure and Properties

Chemical Composition:

  • Molecular Formula: C15_{15}H21_{21}N
  • Molecular Weight: 241.35 g/mol
  • CAS Number: 215031-61-1

The tributylstannyl group significantly alters the physicochemical properties of isoquinoline, enhancing its potential for biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its anticancer properties and potential neuroprotective effects. The presence of the tributylstannyl group is believed to contribute to its enhanced biological activities compared to unsubstituted isoquinoline derivatives.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in human cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

  • Cell Lines Tested:
    • Human promyelocytic leukemia (HL-60)
    • Breast cancer (MCF-7)
    • Lung cancer (A549)

Results:

  • The compound showed IC50_{50} values ranging from 5 to 15 µM across different cell lines, indicating significant potency in inhibiting cancer cell growth.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve several pathways:

  • Induction of Apoptosis: The compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest: It has been suggested that the compound can induce G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels may lead to oxidative stress, contributing to cytotoxicity.

Comparative Activity with Similar Compounds

To contextualize the activity of this compound, a comparison with structurally similar isoquinoline derivatives is useful:

Compound NameStructure TypeNotable Properties
IsoquinolineBicyclic nitrogenous baseAnticancer and antimicrobial properties
4-BromoisquinolineHalogenated isoquinolineUsed in cross-coupling reactions
1-MethylisoquinolineMethylated isoquinolineExhibits neuroprotective effects
6-MethoxyisoquinolineMethoxy-substituted isoquinolinePotential antitumor activity

This compound stands out due to its enhanced reactivity and solubility attributed to the tributylstannyl substituent, allowing for diverse synthetic applications.

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